4-[benzyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

NF-κB Vaccine adjuvant Innate immunity

4-[Benzyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 905687-47-0) is a fully synthetic sulfamoyl benzamidothiazole small molecule (molecular formula C23H20ClN3O3S2, molecular weight 486.0 g/mol). This compound belongs to a chemotype that has been identified through high-throughput screening as capable of prolonging NF-κB activation following a Toll-like receptor 4 (TLR4) agonist stimulus and has been the subject of systematic structure–activity relationship (SAR) studies aimed at vaccine adjuvant development.

Molecular Formula C23H20ClN3O3S2
Molecular Weight 486
CAS No. 905687-47-0
Cat. No. B2739853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[benzyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
CAS905687-47-0
Molecular FormulaC23H20ClN3O3S2
Molecular Weight486
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4
InChIInChI=1S/C23H20ClN3O3S2/c1-15-8-13-19(24)21-20(15)25-23(31-21)26-22(28)17-9-11-18(12-10-17)32(29,30)27(2)14-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,25,26,28)
InChIKeyOLCKRWQUWKXZFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Benzyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 905687-47-0): Chemical Identity and Research-Grade Procurement Context


4-[Benzyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 905687-47-0) is a fully synthetic sulfamoyl benzamidothiazole small molecule (molecular formula C23H20ClN3O3S2, molecular weight 486.0 g/mol) . This compound belongs to a chemotype that has been identified through high-throughput screening as capable of prolonging NF-κB activation following a Toll-like receptor 4 (TLR4) agonist stimulus and has been the subject of systematic structure–activity relationship (SAR) studies aimed at vaccine adjuvant development [1]. It is supplied exclusively for research use and is not formulated for human therapeutic or veterinary applications .

Why 4-[Benzyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide Cannot Be Replaced by a Generic Benzothiazole Sulfonamide


Although the benzothiazole-sulfonamide chemical space contains numerous commercially available analogs , the specific substitution pattern of this compound—with a 7-chloro-4-methyl substitution on the benzothiazole core and a benzyl(methyl)sulfamoyl group at the para position of the benzamide ring—is not interchangeable with other regioisomers. Systematic SAR studies within the sulfamoyl benzamidothiazole series have demonstrated that even minor positional changes on the benzothiazole ring (e.g., the identity and location of halogen substituents) yield measurable differences in the magnitude and duration of NF-κB activation in TLR4-primed reporter assays [1]. Consequently, procurement of the precise CAS 905687-47-0 compound, rather than a generic benzothiazole sulfonamide or a positional isomer, is required to reproduce published structure–activity trends or to develop the scaffold for co-adjuvant applications.

Quantitative Differentiation Evidence for 4-[Benzyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide Relative to Its Closest Analogs


NF-κB Activation Duration: 7-Chloro-4-methyl Benzothiazole Substitution vs. Alternative Halogen Regioisomers

In a cell-based NF-κB reporter assay using THP-1 cells stimulated with the TLR4 agonist lipopolysaccharide (LPS), the parent sulfamoyl benzamidothiazole scaffold (designated compound 1) demonstrated sustained NF-κB activation beyond the primary stimulus window. SAR exploration of the benzothiazole ring revealed that the nature and position of halogen substitution directly modulate the duration and magnitude of NF-κB signaling, with certain substitutions yielding more potent and prolonged activation than compound 1. Analogs bearing a 7-chloro-4-methyl substitution pattern are expected, based on the SAR trends reported in this study, to exhibit distinct pharmacodynamic profiles compared to the 5-chloro-4-methyl regioisomer (CAS 905680-44-6) [1].

NF-κB Vaccine adjuvant Innate immunity

Cytokine Release Potentiation in Primary Dendritic Cells: Sulfamoyl Benzamidothiazole Scaffold vs. MPLA Alone

In murine primary dendritic cell assays, select sulfamoyl benzamidothiazole analogs from the Shukla et al. SAR series enhanced the release of immunostimulatory cytokines (e.g., IL-6, TNF-α) when used as co-adjuvants together with the FDA-approved TLR4 agonist monophosphoryl lipid A (MPLA) [1]. In murine vaccination studies, co-administration of optimized analogs with MPLA produced significant enhancement of antigen-specific antibody titers compared to MPLA alone, demonstrating the functional immunostimulatory superiority of this chemotype over the standard-of-care adjuvant monotherapy [1].

Immunostimulatory cytokines Dendritic cell Co-adjuvant

Structural Differentiation from VR1/TRPV1 Antagonist Benzothiazolesulfonamides: Target Class Divergence

A distinct patent family exemplified by CN101119981A describes benzothiazolesulfonamides as VR1 (TRPV1) receptor antagonists intended for pain and inflammatory disorders [1]. The position of the sulfonamide attachment and the nature of the benzamide linkage in CAS 905687-47-0 differ fundamentally from the VR1 antagonist pharmacophore, redirecting the biological target from TRPV1 ion channel blockade to TLR4/NF-κB pathway modulation, as evidenced by the Shukla et al. reporter assay data [2]. This target class divergence means that procurement of CAS 905687-47-0 accesses entirely distinct biological readouts compared to benzothiazolesulfonamides described in the VR1 patent literature.

TRPV1 Pain Target selectivity

Highest-Confidence Research Application Scenarios for 4-[Benzyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide


Vaccine Co-Adjuvant Development: NF-κB Prolongation in TLR4-Primed Innate Immune Activation

Based on the sulfamoyl benzamidothiazole SAR studies [1], this compound is most appropriately deployed in in vitro NF-κB reporter assays (THP-1 or RAW264.7 cells, LPS priming) to benchmark the 7-chloro-4-methyl substitution pattern against published compound 1 and its analogs. Identified hits should be advanced to cytokine release assays in primary dendritic cells and subsequently to murine vaccination models with MPLA co-administration, following the experimental paradigm established by Shukla et al. [1].

Structure–Activity Relationship Expansion: Halogen Positional Scanning on the Benzothiazole Core

The availability of closely related regioisomers (e.g., 5-chloro-4-methyl analog CAS 905680-44-6 ) enables head-to-head comparison of halogen position effects on NF-κB activation potency and duration. The 7-chloro isomer fills a specific gap in the SAR matrix for the Shukla et al. scaffold and should be prioritized for procurement when completing a comprehensive positional scanning library [1].

Chemical Probe Development: Photoaffinity Labeling Reagent Synthesis

The Shukla et al. study explicitly reports the identification of a photoaffinity probe within the sulfamoyl benzamidothiazole series for target identification and mechanism-of-action studies [1]. CAS 905687-47-0 can serve as a synthetic intermediate or structural template for installing photoreactive groups (e.g., diazirine or benzophenone moieties) while retaining the 7-chloro-4-methyl benzothiazole pharmacophore, facilitating chemoproteomic target deconvolution efforts.

Target Class Comparator Studies: NF-κB Modulation vs. TRPV1 Antagonism

For laboratories characterizing the selectivity profiles of benzothiazole-containing small molecules, CAS 905687-47-0 provides a structurally defined NF-κB pathway modulator that can be tested in parallel with benzothiazolesulfonamide VR1 antagonists (e.g., those described in CN101119981A [2]). This side-by-side comparison is essential for establishing target-class specificity in screening cascades and for avoiding misannotation of biological activity based on scaffold similarity alone.

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